L-Serine ethyl ester hydrochloride
Overview
Description
Ethyl L-serinate hydrochloride, also known as H-Ser-OEt, is a compound with the molecular formula C5H12ClNO3 . It is used for research and development purposes and is not intended for medicinal or household use . It appears as a white to beige needle-like crystalline powder .
Molecular Structure Analysis
The molecular formula of Ethyl L-serinate hydrochloride is C5H12ClNO3 . It has a molecular weight of 169.61 g/mol . The structure includes an ethyl ester group attached to the serine molecule, making it an ester derivative of the amino acid serine .Physical and Chemical Properties Analysis
Ethyl L-serinate hydrochloride is soluble in water . It is hygroscopic, meaning it readily absorbs moisture from the environment . It is stored at a temperature of -20°C .Scientific Research Applications
Biomedical Polymer Applications
Ethyl L-serinate hydrochloride has shown promising applications in the field of biomedical polymers. Specifically, research has highlighted the synthesis of methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine, which adopt beta-sheet conformations and demonstrate unique solubility properties in water. These polymers exhibit potential in biomedical applications due to their processability and structural characteristics (Hwang & Deming, 2001).
Spectroscopy and Detection
Surface-enhanced Raman scattering (SERS) is another area where Ethyl L-serinate hydrochloride has been utilized. Studies have used this technique for quantitative detection of ethyl carbamate in alcoholic beverages, leveraging the high Raman enhancement provided by silver-coated gold nanoparticle colloids. This demonstrates the potential of Ethyl L-serinate hydrochloride in the field of analytical chemistry and substance detection (Yang et al., 2013).
Cryopreservation
Remarkably, Ethyl L-serinate hydrochloride has also been identified as a potential material for cryopreservation. Research indicates that water-soluble, nonionic, biodegradable, and biocompatible polymers like this have significant potential in the biomedical field, particularly due to their cryoprotective effects on red blood cells. This opens up new avenues for its application in medical preservation and transplantation (Sun et al., 2021).
Chemical Synthesis
Furthermore, Ethyl L-serinate hydrochloride plays a role in chemical synthesis, particularly in the creation of complex molecules. Its involvement in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, a key intermediate in the production of certain pharmaceuticals, highlights its importance in synthetic chemistry and drug development (Yang Da-cheng, 2003).
Polymer Chemistry
In the realm of polymer chemistry, Ethyl L-serinate hydrochloride is instrumental in the development of novel polymeric materials. For example, the chemoenzymatic polymerization of l-serine ethyl ester in aqueous media without side-group protection showcases the potential of this compound in creating innovative polymers with unique properties, such as beta-sheet/strand structures (Watanabe et al., 2022).
Safety and Hazards
Ethyl L-serinate hydrochloride can cause skin and eye irritation and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using the substance only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed, medical help should be sought .
Mechanism of Action
Target of Action
L-Serine ethyl ester hydrochloride, also known as Ethyl L-serinate hydrochloride, H-Ser-OEt.HCl, or (S)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride, is primarily used in biochemical research and pharmaceutical applications
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with peptide bonds or amino acid residues in proteins.
Biochemical Pathways
This compound is involved in the chemoenzymatic polymerization of L-serine ethyl ester in aqueous media without side-group protection . This process is catalyzed by papain, a type of protease enzyme . The polymerization process occurs at a basic pH ranging from 7.5 to 9.5 .
Result of Action
The result of the action of this compound is the formation of polySer, a polypeptide-based functional material . This material has potential applications in various fields due to the utility of the hydroxyl group on its side chain .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound is also sensitive to moisture , indicating that its stability and efficacy could be affected by humidity. It is recommended to store the compound in a dry, dark place .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180951 | |
Record name | Ethyl L-serinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26348-61-8 | |
Record name | L-Serine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26348-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-serinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-serinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Ethyl L-serinate hydrochloride be used to create new antidiabetic drugs?
A1: Potentially, yes. While not directly studied in the provided papers, Ethyl L-serinate hydrochloride is a building block for more complex molecules. One study investigates the antidiabetic potential of Piper crocatum leaf extracts and identifies Ethyl L-serinate hydrochloride as one of the active compounds. This suggests that incorporating Ethyl L-serinate hydrochloride into novel chemical structures could lead to the development of new α-glucosidase inhibitors, which are relevant for managing diabetes.
Q2: What is an example of Ethyl L-serinate hydrochloride being used to synthesize a bioactive compound?
A2: In one study , researchers synthesized β-Hydroxypicolinyl serine ethyl heptanoyl ester (PSEHE) using a two-step reaction. The first step involved the amidation of Ethyl L-serinate hydrochloride with β-hydroxypicolinic acid. This highlights how Ethyl L-serinate hydrochloride can act as a starting material for creating more complex molecules with potential biological activities.
Q3: Beyond antidiabetic research, are there other therapeutic areas where Ethyl L-serinate hydrochloride derivatives are being explored?
A3: Yes. The same study that synthesized PSEHE also investigated its anticancer activity. The synthesized compound displayed cytotoxicity against Murine Leukemia P-388 cells, suggesting that derivatives of Ethyl L-serinate hydrochloride could hold promise as lead compounds in anticancer drug development.
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